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Compound of Interest

Compound Name: cinchonain lla

Cat. No.: B12379990

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
cinchonain lla, a naturally occurring flavonolignan. Due to the limited availability of specific
experimental data for cinchonain lla in publicly accessible literature, this document presents
its known fundamental properties and supplements them with detailed spectroscopic data from
its close structural isomer, cinchonain Ib, for comparative analysis. This approach is common in
the field of natural product chemistry to infer spectral characteristics of related compounds.

Molecular Structure and Properties of Cinchonain
lla

Cinchonain lla is a complex flavonoid with the molecular formula Cs9H320:1s. Its structure is
characterized by a flavan-3-ol moiety linked to a phenylpropanoid unit.

Table 1: Physicochemical Properties of Cinchonain lla

Property Value Source
Molecular Formula C39H32015 PubChem
Molecular Weight 740.7 g/mol PubChem
Exact Mass 740.17412031 Da PubChem[1]
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Spectroscopic Data

While specific, experimentally derived NMR and detailed MS fragmentation data for
cinchonain lla are not readily available in the surveyed literature, the following sections
provide data for the closely related isomer, cinchonain Ib, which shares the same core structure
and is frequently co-isolated.

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation
pattern of natural products. For cinchonain Ib, a deprotonated molecular ion [M-H]~ is
observed, confirming its molecular weight.

Table 2: Mass Spectrometry Data for Cinchonain Ib

lon Observed m/z

[M-H]- 451.1029

Data sourced from studies on cinchonain isomers.

The fragmentation of cinchonain Ib provides valuable structural information. A common
fragmentation pathway involves the initial loss of a catechol unit, followed by dehydration and a
Retro-Diels-Alder (RDA) reaction[?2].

NMR spectroscopy is essential for the detailed structural elucidation of organic molecules. The
1H and 3C NMR data for cinchonain Ib are presented below.

Table 3: tH NMR Spectroscopic Data for Cinchonain Ib (CDsOD)

Proton Chemical Shift (6, ppm)
Aromatic Protons 6.60 (4H, s)
Hydroxyl Protons 8.24 (2H, s)
Methoxy Protons 3.77 (4H, s)

Note: This represents a simplified overview of the aromatic region. The full spectrum is more
complex.
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Table 4: 13C NMR Spectroscopic Data for Cinchonain Ib

Carbon Chemical Shift (6, ppm)
C9" (lactone carbonyl) 168.7

C8" (a-methylene) 37.1

C7" (B-methine) 34.9

Data for cinchonain Ib provides insight into the expected chemical shifts for the core structure
shared with cinchonain lla[3].

Experimental Protocols

The following is a generalized protocol for the extraction, isolation, and spectroscopic analysis
of cinchonain compounds from plant material, based on common methodologies for
flavonoids[4][5][6][7].

o Plant Material Preparation: Dried and powdered plant material (e.g., bark of Cinchona
species) is subjected to extraction.

e Solvent Extraction: Maceration or Soxhlet extraction is performed using a sequence of
solvents with increasing polarity, typically starting with n-hexane, followed by ethyl acetate,
and then methanol.

o Fractionation: The crude extracts are concentrated under reduced pressure and fractionated
using column chromatography over silica gel or Sephadex LH-20.

 Purification: Fractions containing compounds of interest are further purified using preparative
High-Performance Liquid Chromatography (HPLC) to yield pure cinchonain isomers.

e Mass Spectrometry: High-resolution mass spectra are acquired using an electrospray
ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. Samples
are typically dissolved in methanol or acetonitrile.

* NMR Spectroscopy: H, 13C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a
high-field NMR spectrometer (e.g., 400 MHz or higher). Samples are dissolved in deuterated
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solvents such as methanol-d4 or DMSO-ds. Chemical shifts are reported in parts per million
(ppm) relative to a tetramethylsilane (TMS) internal standard.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the isolation and structural elucidation
of a natural product like cinchonain lla.
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General Workflow for Natural Product Isolation and Characterization
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Biological Activity

Cinchonain and related compounds have been reported to exhibit a wide range of biological
activities, including antioxidant, anti-inflammatory, and anticancer effects[1][8][9][10][11]. The
specific signaling pathways and molecular mechanisms of cinchonain lla are an active area of
research. The diverse bioactivities of the cinchonain class of compounds make them promising
candidates for further investigation in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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